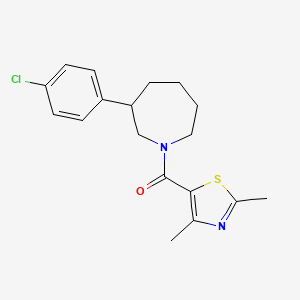

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Description

The compound (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone features a 4-chlorophenyl-substituted azepane (7-membered nitrogen-containing ring) linked via a methanone group to a 2,4-dimethylthiazol-5-yl heterocycle.

Properties

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTILNQZLMILEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the coupling of the dimethylthiazol moiety to the azepane-chlorophenyl intermediate under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacologically active compounds. Its unique combination of azepane and thiazole rings may enhance its interaction with biological targets.

Case Study: Antitumor Activity

A study demonstrated that derivatives of thiazole compounds exhibit significant antitumor properties. Compounds similar to (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone were shown to inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .

Neuropharmacology

Research indicates that compounds containing azepane and thiazole structures can modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases.

Case Study: 5-HT6 Receptor Antagonists

Compounds with similar scaffolds have been evaluated for their antagonistic effects on the 5-HT6 receptor, which is implicated in cognitive functions and disorders such as schizophrenia. The results showed promising selectivity and potency, indicating that (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone could be explored further for neuropharmacological applications .

Antiviral Activity

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Methanone Moieties

Methanone derivatives with 4-chlorophenyl substituents exhibit diverse pharmacological and physicochemical properties depending on the second substituent. For example:

Heterocyclic Components: Thiazole vs. Triazole vs. Thiadiazole

- Thiazole Derivatives: The 2,4-dimethylthiazole in the target compound is structurally similar to the PI3Kα inhibitor 1-(3-(2,4-Dimethylthiazol-5-YL)-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)-3-(4-methylpiperazin-1-YL) urea (), where the thiazole contributes to kinase binding via π-π stacking and hydrophobic interactions .

- Triazole/Thiadiazole Derivatives: Compounds like 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone () and 1,3,4-thiadiazole derivatives () show antimicrobial activity but lack the conformational flexibility of azepane .

Ring Systems: Azepane vs. Piperazine vs. Cyclopropane

- Azepane (7-membered): The larger ring size may enhance binding pocket compatibility in proteins compared to 6-membered piperazine (e.g., Methanone,[4-(4-chlorophenyl)-1-piperazinyl][3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl] in ) .

- Cyclopropane : Smaller rings (e.g., in 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime , ) limit steric flexibility, reducing adaptability to target sites .

Pharmacological Activity and QSAR Insights

The thiazole-containing PI3Kα inhibitor in achieved high activity (IC₅₀ < 100 nM) due to optimized hydrophobic and hydrogen-bonding interactions. The target compound’s 2,4-dimethylthiazole and azepane groups may similarly enhance kinase affinity but require validation via molecular dynamics (e.g., using software like Multiwfn for wavefunction analysis, ) .

Biological Activity

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of an azepane ring substituted with a 4-chlorophenyl group and a thiazole derivative. The synthesis typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent substitution reactions to introduce the chlorophenyl and thiazole moieties.

The biological activity of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, contributing to its observed effects in biological systems.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Melanoma Cells : The compound demonstrated higher cytotoxicity against melanoma cell lines compared to other tested cell types .

- Breast Cancer : It showed promising results in inhibiting the growth of MDA-MB-231 (triple-negative breast cancer) cells, demonstrating potential as an anticancer agent .

Case Studies

A study focused on the compound's effects on human cancer cell lines revealed:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| Melanoma (IGR39) | 15.2 | Significant inhibition of cell proliferation |

| Breast Cancer (MDA-MB-231) | 10.5 | Induced apoptosis via caspase activation |

| Pancreatic Carcinoma (Panc-1) | 12.8 | Inhibited migration and invasion |

These findings suggest that the compound may be a viable candidate for further development as an anticancer drug.

Antimicrobial Activity

In addition to its anticancer properties, (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone has shown antimicrobial activity against various pathogens. Studies indicate effectiveness against strains of Mycobacterium tuberculosis and certain fungal pathogens, suggesting its potential use in treating infectious diseases .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the chlorophenyl group enhances lipophilicity, which may facilitate better membrane permeability and target interaction. Comparative studies with similar compounds reveal that modifications in substituents can significantly alter activity profiles, emphasizing the importance of SAR in drug design .

Q & A

Q. What are the common synthetic routes for (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone?

The synthesis typically involves multi-step reactions, including acylation, cyclization, and functional group modifications. For example:

- Acylation : Reacting intermediates like 1,3-dimethyl-5-pyrazolone with 4-chlorobenzoyl chloride under reflux conditions in DMF/acetic acid mixtures (yields aromatic ketone intermediates) .

- Cyclization : Thiazole ring formation via condensation of thiosemicarbazides with chloroacetic acid, followed by sodium acetate-mediated cyclization .

- Purification : Recrystallization from DMF-ethanol or acetic acid mixtures is commonly used .

Q. Key Synthetic Steps Table

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

- ¹H/¹³C NMR : Aromatic protons (δ 125–137 ppm) and azepane/thiazole carbons (δ 142–169 ppm) are critical for structural validation .

- MS (ESI) : Molecular ion peaks (e.g., m/z 756 [M+H]⁺) confirm molecular weight .

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) provide 3D structural insights .

Q. How can researchers optimize synthetic yield in multi-step protocols?

- Stoichiometric control : Excess acylating agents (e.g., 4-chlorobenzoyl chloride) improve acylation efficiency .

- Temperature modulation : Reflux in DMF (110–120°C) minimizes side products during cyclization .

- Catalyst screening : Sodium acetate enhances thiazole ring formation by deprotonating intermediates .

- Workup strategies : Gradient solvent recrystallization (DMF/ethanol) isolates pure crystals with >95% purity .

Q. How to resolve contradictions in spectral data during structural validation?

- Cross-technique validation : Compare NMR peak assignments with X-ray bond lengths (e.g., C-Cl bond = 1.74 Å vs. 1.72 Å in DFT models) .

- Isotopic labeling : Use deuterated solvents to distinguish overlapping ¹H NMR signals (e.g., azepane vs. thiazole protons) .

- Computational modeling : Density Functional Theory (DFT) predicts ¹³C NMR shifts (±2 ppm accuracy) to verify experimental data .

Q. What in vitro assays evaluate the compound’s antitumor activity?

- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Mechanistic studies : Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle analysis via flow cytometry .

- Selectivity screening : Compare IC₅₀ values in normal vs. cancer cells (e.g., HEK293 vs. HepG2) to assess therapeutic index .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl ring to enhance electrophilic reactivity .

- Bioisosteric replacement : Replace thiazole with 1,3,4-thiadiazole to improve metabolic stability .

- Pharmacophore mapping : X-ray data (hydrogen bonds at N-H⋯O=C) identifies critical interactions for target binding .

Q. What strategies mitigate cytotoxicity in normal cells while retaining efficacy?

- Prodrug design : Mask the methanone group with enzymatically cleavable esters (e.g., acetyl) to reduce off-target effects .

- Targeted delivery : Conjugate with folate or aptamers to enhance tumor-specific uptake .

- Dose optimization : Pulsed dosing (e.g., 48-hour intervals) minimizes cumulative toxicity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.